N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 303033-69-4
VCID: VC6107991
InChI: InChI=1S/C16H13IN2O2S/c17-10-5-7-11(8-6-10)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
SMILES: C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)I
Molecular Formula: C16H13IN2O2S
Molecular Weight: 424.26

N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS No.: 303033-69-4

Cat. No.: VC6107991

Molecular Formula: C16H13IN2O2S

Molecular Weight: 424.26

* For research use only. Not for human or veterinary use.

N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide - 303033-69-4

Specification

CAS No. 303033-69-4
Molecular Formula C16H13IN2O2S
Molecular Weight 424.26
IUPAC Name N-(4-iodophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Standard InChI InChI=1S/C16H13IN2O2S/c17-10-5-7-11(8-6-10)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
Standard InChI Key ICZVSUMEKOYLMV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)I

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound features a 1,4-benzothiazine backbone fused to an acetamide group substituted with a 4-iodophenyl moiety. Key structural attributes include:

  • Molecular Formula: C16H13IN2O2S\text{C}_{16}\text{H}_{13}\text{IN}_2\text{O}_2\text{S}

  • SMILES Notation: C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)I

  • InChI Key: ICZVSUMEKOYLMV-UHFFFAOYSA-N

The benzothiazine ring system (a benzene fused to a thiazine heterocycle) is partially saturated at the 3,4-positions, with a ketone group at position 3. The acetamide side chain at position 2 links to a para-iodinated phenyl group, introducing steric and electronic effects critical for biological interactions.

Predicted Physicochemical Properties

Computational data from PubChem Lite reveals the following properties:

PropertyValue
Molecular Weight424.25 g/mol
Predicted logP4.82 (similar to )
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Polar Surface Area47.99 Ų

Collision Cross Section (CCS) values for common adducts are predicted as:

Adductm/zCCS (Ų)
[M+H]+424.98152183.1
[M+Na]+446.96346187.8
[M-H]-422.96696180.8

These metrics suggest moderate lipophilicity and compatibility with mass spectrometry-based analytical workflows.

Synthetic Pathways and Methodologies

General Synthesis of 1,4-Benzothiazine Derivatives

The synthesis of 1,4-benzothiazines typically begins with 2-aminothiophenol as a precursor. A seminal route involves:

  • Condensation with Maleic Anhydride: Reacting 2-aminothiophenol with maleic anhydride forms an intermediate o-mercaptomaleanilic acid, which cyclizes to yield the benzothiazine core .

  • Functionalization: Subsequent reactions with substituted anilines or aryl halides introduce side chains. For example, Gajbhiye and Goel (2013) synthesized analogous N-aryl acetamides by treating the benzothiazine-acetic acid intermediate with thionyl chloride, followed by coupling with aryl amines .

Adaptation for Iodophenyl Derivative

To synthesize N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, the following steps are inferred:

  • Formation of Benzothiazine-Acetic Acid:

    2-Aminothiophenol+Maleic Anhydride2,3-Dihydro-3-oxo-(2H)-1,4-benzothiazine Acetic Acid\text{2-Aminothiophenol} + \text{Maleic Anhydride} \rightarrow \text{2,3-Dihydro-3-oxo-(2H)-1,4-benzothiazine Acetic Acid}
  • Chlorination: Conversion to an acid chloride using thionyl chloride (SOCl2\text{SOCl}_2):

    R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl}
  • Amidation with 4-Iodoaniline:

    R-COCl+4-IodoanilineN-(4-Iodophenyl)acetamide Derivative\text{R-COCl} + \text{4-Iodoaniline} \rightarrow \text{N-(4-Iodophenyl)acetamide Derivative}

This pathway mirrors methods used for bromophenyl analogs, substituting 4-bromoaniline with 4-iodoaniline to introduce the iodine substituent.

Analytical and Computational Data

Mass Spectrometry Signatures

Key adducts and their mass-to-charge (m/zm/z) ratios include:

  • [M+H]+: 424.98152

  • [M+Na]+: 446.96346

  • [M-H]-: 422.96696

These values assist in compound identification via LC-MS/MS platforms.

Tandem MS Fragmentation Patterns

While experimental data is lacking, in silico tools predict cleavage at:

  • The acetamide C-N bond, yielding fragments at m/zm/z 177 (benzothiazine) and 247 (iodophenylacetamide).

  • The thiazine ring, generating sulfur-containing ions.

Challenges and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Yield improvements for iodophenyl incorporation are needed, as iodine’s steric bulk may hinder coupling reactions.

  • Biological Screening: No published studies evaluate this compound’s antimicrobial, anticancer, or anti-inflammatory efficacy.

  • Toxicological Profile: Halogenated compounds often exhibit hepatotoxicity; safety assessments are critical.

Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Modifying the iodine position or substituting it with other halogens (e.g., Br, Cl) could optimize bioactivity.

  • Targeted Drug Delivery: Leveraging iodine’s radio-opacity for theranostic applications in imaging-guided therapy.

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